(3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and tetrahydrofuran are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescent sensors and inhibitors of bacterial enzymes
Mechanism of Action
The mechanism of action of 6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for bacterial DNA replication . This inhibition can lead to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinoxaline: Known for its antimicrobial and anticancer activities
Uniqueness
6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C20H20N2O4/c1-25-14-6-3-5-12(9-14)19-16-8-4-7-15(16)17-10-13(22(23)24)11-18(26-2)20(17)21-19/h3-7,9-11,15-16,19,21H,8H2,1-2H3/t15-,16+,19+/m1/s1 |
InChI Key |
PFUYSABXOOQSBD-GJYPPUQNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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